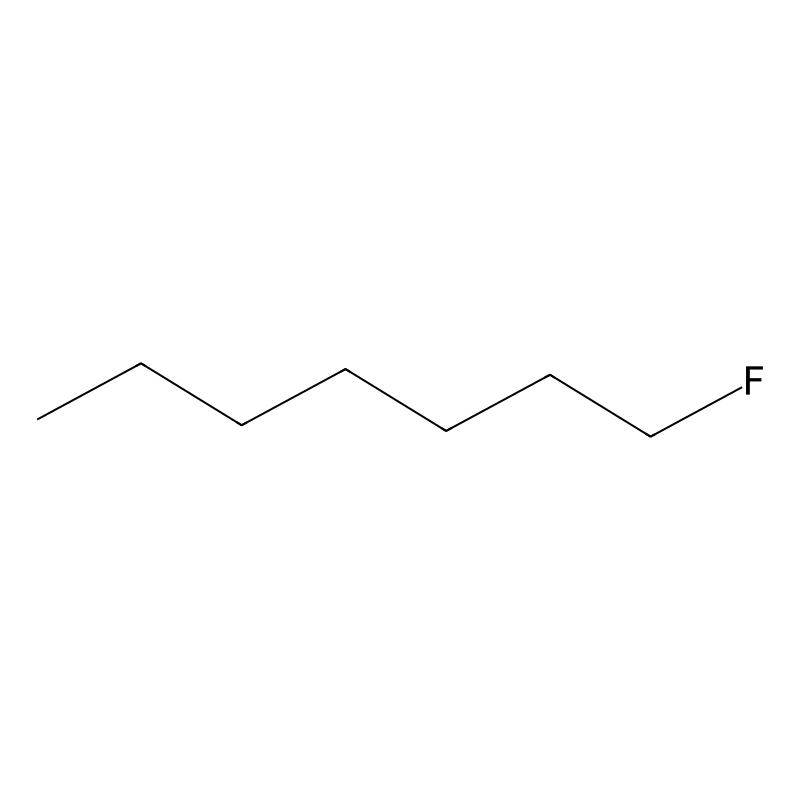

1-Fluoroheptane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thermophysical Property Data Analysis

Scientific Field: Physical Chemistry

Application Summary: 1-Fluoroheptane is used in the analysis of thermophysical property data. This involves studying the properties of the compound under various conditions.

Methods of Application: The data for this application is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package.

Results or Outcomes: The results of this application provide a comprehensive understanding of the thermophysical properties of 1-Fluoroheptane, which can be useful in various scientific and industrial applications.

Catalytic HF Shuttling

Scientific Field: Organic Chemistry

Methods of Application: The method involves using BF3•OEt2 as a catalyst to shuttle equivalents of HF from a fluoroalkane (like 1-fluoroheptane) to an alkyne.

Results or Outcomes: The outcome of this process is the formation of difluoroalkane products from alkynes.

1-Fluoroheptane is a fluorinated alkane with the molecular formula and a molecular weight of approximately 118.19 g/mol. It is characterized by the presence of a fluorine atom attached to the first carbon of the heptane chain, making it a primary alkyl fluoride. The compound is also known as heptyl fluoride and has the CAS registry number 661-11-0. Its structure can be represented as:

1-Fluoroheptane is a colorless liquid at room temperature, with notable physical properties including a boiling point of approximately 391.1 K (118 °C) and a density of around 0.87 g/cm³ .

- Flammability: Flammable liquid, with a flash point likely similar to other alkanes (around -20 °C) [].

- Health Hazards: Limited data available on specific health hazards. However, fluorinated alkanes can potentially act as central nervous system depressants upon inhalation. Handle with caution and according to laboratory safety protocols [].

Several methods exist for synthesizing 1-fluoroheptane:

- Direct Fluorination: This involves the reaction of heptane with fluorinating agents under controlled conditions.

- Alcohol Conversion: Alcohols can be converted to their corresponding alkyl fluorides using reagents like phosphorus trifluoride or silver fluoride in solvent systems that facilitate nucleophilic substitution .

- Halogen Exchange: The compound can also be synthesized through halogen exchange reactions where a brominated or chlorinated heptane reacts with fluoride sources.

1-Fluoroheptane finds applications primarily in research and industrial settings. Its uses include:

- Solvent: Due to its non-polar nature, it serves as a solvent for organic reactions.

- Fluorinated Surfactants: It can be used in the production of surfactants that require fluorinated components.

- Chemical Intermediates: It acts as an intermediate in the synthesis of other fluorinated compounds.

Interaction studies involving 1-fluoroheptane focus on its reactivity with various nucleophiles and electrophiles in organic synthesis. For example, its reaction with triethylsilane has been investigated to understand the mechanisms behind C−F bond activation and subsequent transformations . Such studies help elucidate its potential utility in synthetic organic chemistry.

1-Fluoroheptane shares similarities with other fluoroalkanes, particularly those in the same homologous series. Here are some comparable compounds:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 1-Fluoropentane | C5H11F | Shorter carbon chain; lower boiling point |

| 1-Fluorohexane | C6H13F | Intermediate chain length; similar reactivity |

| 1-Fluorooctane | C8H17F | Longer carbon chain; higher boiling point |

Uniqueness of 1-Fluoroheptane

1-Fluoroheptane is unique due to its specific chain length which provides distinct physical properties compared to shorter or longer homologues. The presence of the fluorine atom enhances its reactivity, making it suitable for specific applications in organic synthesis that may not be achievable with non-fluorinated counterparts.

Industrial production of 1-fluoroheptane employs several established fluorination methodologies, each with distinct advantages and operational considerations [1]. The most prominent industrial approaches include direct fluorination with elemental fluorine, electrochemical fluorination, hydrogen fluoride-based fluorination, the Fowler process, and large-scale Swarts reaction protocols [2] [3].

Direct fluorination using elemental fluorine gas represents one of the most straightforward industrial approaches for 1-fluoroheptane synthesis [4]. This method involves the controlled reaction of heptane with fluorine gas under carefully regulated temperature and pressure conditions, typically maintaining temperatures between 20-50 degrees Celsius and pressures of 1-10 atmospheres [1]. The process achieves yields ranging from 60-85 percent with moderate selectivity [4]. However, the highly exothermic nature of the reaction and the extreme reactivity of elemental fluorine necessitate sophisticated safety protocols and specialized reactor designs constructed from fluorine-resistant materials such as Hastelloy or Inconel [5].

Electrochemical fluorination represents another significant industrial methodology for 1-fluoroheptane production [6]. This process, developed initially by Joseph Simons in the 1940s, involves the electrolysis of heptane in anhydrous hydrogen fluoride solution [7]. The Simons process operates at relatively mild temperatures of 5-25 degrees Celsius under atmospheric pressure, utilizing nickel-plated anodes and maintaining cell potentials of 5-6 volts [6]. While this method offers improved safety compared to direct fluorination, yields typically range from 40-70 percent due to fragmentation and over-fluorination side reactions [7].

The Fowler process provides an alternative industrial route utilizing cobalt trifluoride as the fluorinating agent [1]. This vapor-phase fluorination method operates at elevated temperatures of 350-450 degrees Celsius under atmospheric pressure conditions [1]. The process involves two distinct stages: initial fluorination of cobalt difluoride to cobalt trifluoride using elemental fluorine, followed by the reaction of heptane with the cobalt trifluoride reagent [1]. This methodology typically achieves yields of 65-80 percent with moderate selectivity and reduced direct handling of elemental fluorine [1].

Hydrogen fluoride-based fluorination represents a high-temperature industrial approach for 1-fluoroheptane synthesis [8]. This method involves the direct reaction of heptane with anhydrous hydrogen fluoride at temperatures ranging from 300-500 degrees Celsius under pressures of 1-5 atmospheres [8]. The process demonstrates excellent selectivity and high yields of 70-90 percent, making it particularly attractive for large-scale production [8]. However, the extreme corrosivity of hydrogen fluoride and high-temperature requirements necessitate specialized reactor construction and extensive safety measures [9].

The industrial-scale Swarts reaction employs antimony trifluoride in combination with hydrogen fluoride for 1-fluoroheptane production [10] [11]. This method typically operates at temperatures of 100-200 degrees Celsius under atmospheric pressure, utilizing the Swarts reagent mixture of antimony trifluoride and chlorine [10]. The process demonstrates exceptional yields of 75-95 percent with high selectivity, making it one of the most efficient industrial fluorination methods [12] [11]. The reaction proceeds through nucleophilic substitution mechanisms, requiring 1-chloroheptane or 1-bromoheptane as starting materials rather than heptane itself [13] [14].

| Industrial Method | Temperature (°C) | Pressure (atm) | Fluorine Source | Yield (%) | Selectivity | Energy Requirements |

|---|---|---|---|---|---|---|

| Direct Fluorination | 20-50 | 1-10 | Fluorine gas | 60-85 | Moderate | High |

| Electrochemical Fluorination | 5-25 | 1 | Hydrogen fluoride (anhydrous) | 40-70 | Low | Medium |

| Hydrogen Fluoride Fluorination | 300-500 | 1-5 | Hydrogen fluoride (anhydrous) | 70-90 | High | High |

| Fowler Process | 350-450 | 1 | Cobalt trifluoride | 65-80 | Moderate | High |

| Swarts Reaction (Industrial) | 100-200 | 1-2 | Antimony trifluoride/Hydrogen fluoride | 75-95 | High | Medium |

Laboratory-Scale Preparation Protocols

Laboratory-scale synthesis of 1-fluoroheptane encompasses diverse methodologies tailored for smaller reaction scales and research applications [15] [16]. These protocols emphasize operational simplicity, reagent accessibility, and manageable reaction conditions while maintaining reasonable yields and selectivity [17] [18].

The laboratory-scale Swarts reaction represents the most widely employed method for 1-fluoroheptane preparation [12] [19]. This protocol utilizes antimony trifluoride as the fluorinating agent, reacting with 1-chloroheptane or 1-bromoheptane at temperatures of 150-180 degrees Celsius [11]. The reaction typically requires 2-6 hours for completion and achieves yields of 80-95 percent [12]. The mechanism proceeds through nucleophilic substitution, wherein the metal-fluorine bond breaks and forms a new carbon-fluorine bond while displacing chlorine or bromine atoms [10] [19]. Solvent systems such as dimethylformamide can enhance reaction rates and improve substrate solubility [13].

Silver fluoride-mediated fluorination provides an alternative laboratory approach for 1-fluoroheptane synthesis [20]. This method employs silver fluoride as the fluorinating agent with 1-bromoheptane as the starting material in acetonitrile solvent [20]. Reaction conditions typically involve temperatures of 80-120 degrees Celsius for 4-12 hours, achieving yields of 70-85 percent [16]. The process benefits from the high nucleophilicity of fluoride in the presence of silver cations, facilitating efficient halogen exchange [20]. However, the cost of silver fluoride limits its application to smaller laboratory scales [16].

Pyridinium poly-hydrogen fluoride represents a mild and convenient laboratory method for 1-fluoroheptane preparation [21] [22]. This reagent system allows direct fluorination of heptane under relatively mild conditions of 0-25 degrees Celsius in dichloromethane solvent [21]. The reaction typically requires 1-3 hours and achieves yields of 50-70 percent [22]. The advantage of this method lies in the ease of handling compared to anhydrous hydrogen fluoride, although yields are generally lower than halogen exchange methods [21].

Manganese-catalyzed carbon-hydrogen fluorination offers a modern approach to 1-fluoroheptane synthesis through direct carbon-hydrogen bond activation [15]. This method employs manganese salen complexes in combination with N-fluorodibenzenesulfonimide as the fluorinating agent [15]. Reactions are conducted in acetonitrile at 50 degrees Celsius for 6-8 hours, achieving yields of 55-75 percent [15]. This methodology demonstrates the potential for direct fluorination of unactivated carbon-hydrogen bonds, although yields remain moderate compared to traditional halogen exchange reactions [15].

Nucleophilic fluorination using tetrabutylammonium fluoride in combination with silver fluoride provides another laboratory protocol [23]. This method utilizes 1-tosylheptane as the starting material in dimethylformamide solvent at temperatures of 100-140 degrees Celsius [23]. The reaction requires 8-24 hours for completion and achieves yields of 60-80 percent [23]. The extended reaction times reflect the challenging nature of nucleophilic substitution on primary alkyl substrates [23].

| Laboratory Method | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Swarts Reaction | 1-Chloroheptane | Antimony trifluoride | None/Dimethylformamide | 150-180 | 2-6 | 80-95 |

| Silver Fluoride Fluorination | 1-Bromoheptane | Silver fluoride | Acetonitrile | 80-120 | 4-12 | 70-85 |

| Pyridinium Poly-Hydrogen Fluoride | Heptane | Pyridinium poly-hydrogen fluoride | Dichloromethane | 0-25 | 1-3 | 50-70 |

| Manganese-Catalyzed Fluorination | Heptane | Manganese salen chloride/N-fluorodibenzenesulfonimide | Acetonitrile | 50 | 6-8 | 55-75 |

| Nucleophilic Fluorination | 1-Tosylheptane | Tetrabutylammonium fluoride/Silver fluoride | Dimethylformamide | 100-140 | 8-24 | 60-80 |

Purification and Isolation Challenges

The purification and isolation of 1-fluoroheptane present unique challenges due to its physical properties and potential impurities arising from synthesis reactions [24] [25]. The compound exhibits a boiling point of 119.2 degrees Celsius and a density of 0.806 grams per milliliter, which influences the selection of appropriate purification methodologies [26] [27].

Fractional distillation represents the primary purification method for 1-fluoroheptane isolation [28]. The compound's boiling point of 119.2 degrees Celsius provides sufficient separation from unreacted heptane (boiling point 98.4 degrees Celsius) and many common side products [26]. High-efficiency fractionating columns equipped with packed materials or theoretical plates enable effective separation [28]. The process typically achieves purities of 95-99 percent with recovery yields of 85-95 percent [24]. However, the presence of isomeric fluoroheptanes or other fluorinated impurities with similar boiling points can complicate the separation process [28].

Gas chromatographic purification offers superior purity levels exceeding 99 percent for analytical and research applications [29]. This method exploits volatility differences and column selectivity to achieve exceptional separation efficiency [29]. However, the technique is limited to small scales and demonstrates recovery yields of 70-90 percent due to sample injection and collection inefficiencies [29]. Gas chromatography proves particularly valuable for analyzing reaction mixtures and determining product distributions [29].

Fluorous affinity purification presents a specialized approach leveraging the unique solvation properties of fluorinated compounds [30]. This method utilizes fluorinated stationary phases that demonstrate preferential retention of fluorinated molecules over non-fluorinated impurities [30]. Fluoro-Pak columns enable one-pass purification without requiring ammonia removal, achieving purities of 85-95 percent with recovery yields of 70-100 percent [30]. The selectivity proves particularly effective for removing failure sequences and non-fluorinated by-products [30].

Crystallization methods face limitations due to the liquid nature of 1-fluoroheptane at room temperature [25]. Low-temperature crystallization or co-crystallization with suitable compounds may enable purification under specific conditions [25]. This approach typically achieves purities of 90-95 percent with recovery yields of 60-85 percent, although the method requires careful temperature control and appropriate crystallization solvents [25].

Solvent extraction provides a cost-effective approach for removing ionic impurities and unreacted reagents [31]. The method exploits partition coefficient differences between 1-fluoroheptane and water-soluble impurities such as metal salts from Swarts reactions [31]. Sequential washing with aqueous solutions effectively removes antimony compounds, silver salts, and other ionic species [31]. The process achieves purities of 80-90 percent with excellent recovery yields of 75-90 percent [31].

The presence of hydrogen fluoride residues represents a particular challenge in 1-fluoroheptane purification [25]. Trace amounts of hydrogen fluoride from synthesis reactions require specialized removal techniques due to the compound's corrosive nature and high vapor pressure [25]. Neutralization with basic alumina or calcium oxide followed by distillation effectively eliminates hydrogen fluoride contamination [25].

Metal contamination from fluorinating reagents necessitates specific purification protocols [29]. Silver residues from silver fluoride reactions require treatment with reducing agents or complexing agents for effective removal [29]. Antimony contamination from Swarts reactions can be addressed through aqueous washing or solid-phase extraction techniques [29].

| Purification Method | Principle | Purity Achieved (%) | Recovery Yield (%) | Time Required | Scalability |

|---|---|---|---|---|---|

| Fractional Distillation | Boiling Point Separation | 95-99 | 85-95 | 2-4 hours | Excellent |

| Gas Chromatography | Volatility Difference | 99+ | 70-90 | 30-60 minutes | Poor |

| Fluorous Affinity Purification | Fluorine-Fluorine Interaction | 85-95 | 70-100 | 1-2 hours | Good |

| Crystallization | Solubility Difference | 90-95 | 60-85 | 4-12 hours | Good |

| Solvent Extraction | Partition Coefficient | 80-90 | 75-90 | 30 minutes | Excellent |

The optimization of reaction conditions significantly influences the complexity of subsequent purification requirements [8]. Careful control of temperature, reagent stoichiometry, and reaction time minimizes side product formation and facilitates more efficient isolation procedures [8]. Temperature control proves particularly critical, as excessive temperatures can lead to elimination reactions and the formation of alkenes that complicate purification [8].

| Parameter | Minimum Value | Optimal Value | Maximum Value | Effect on Purification |

|---|---|---|---|---|

| Temperature (°C) | 80 | 150 | 200 | Higher temperatures increase impurities |

| Reaction Time (hours) | 1 | 4 | 12 | Extended times promote side reactions |

| Reagent Ratio | 1.1:1 | 1.5:1 | 3:1 | Excess reagents complicate purification |

| Catalyst Loading (mol%) | 0.5 | 5 | 20 | Higher loadings increase metal contamination |

Bond Dissociation Energy and Reactivity

The chemical behavior of 1-fluoroheptane is fundamentally governed by the strength of the carbon-fluorine bond, which exhibits a bond dissociation energy of 467 kilojoules per mole [1] [2]. This exceptionally high bond dissociation energy reflects the strong covalent interaction between carbon and fluorine atoms, arising from fluorine's high electronegativity and the resulting partial ionic character of the bond [2]. The strength of the carbon-fluorine bond in 1-fluoroheptane places it among the most chemically inert alkyl halides, with reactivity significantly lower than corresponding chloro, bromo, and iodo analogues [3] [4].

| Bond Type | Bond Dissociation Energy (kJ/mol) | Bond Strength Ranking | Reactivity in Nucleophilic Substitution |

|---|---|---|---|

| C-F | 467 | 1 | Least reactive |

| C-Cl | 346 | 2 | Moderate |

| C-Br | 290 | 3 | More reactive |

| C-I | 228 | 4 | Most reactive |

Substitution by Nucleophilic Displacement (SN2) Mechanism

Primary fluoroalkanes such as 1-fluoroheptane predominantly undergo nucleophilic substitution via the bimolecular mechanism (SN2) [5] [6]. The mechanism involves a concerted single-step process wherein the nucleophile approaches the carbon atom from the side opposite to the fluorine substituent, resulting in backside attack and simultaneous bond formation and cleavage [7] [8]. The rate equation for this process follows second-order kinetics, with the reaction rate being proportional to both the concentration of 1-fluoroheptane and the attacking nucleophile [5] [6].

The stereoelectronic requirements of the SN2 mechanism favor primary alkyl fluorides due to minimal steric hindrance around the reactive carbon center [9] [10]. However, the exceptional strength of the carbon-fluorine bond creates a substantial energy barrier for nucleophilic displacement, rendering 1-fluoroheptane significantly less reactive than corresponding halogenated analogues [3] [11]. Studies have demonstrated that fluoroalkanes exhibit such poor reactivity in nucleophilic substitution that they are often considered inert under standard reaction conditions [4] [11].

Kinetic and Thermodynamic Considerations

The kinetics of nucleophilic substitution in 1-fluoroheptane are characterized by exceptionally high activation energies due to the strength of the carbon-fluorine bond [12] [13]. Computational studies indicate that the transition state for SN2 displacement involves partial bond breaking of the carbon-fluorine interaction while simultaneously forming a new bond with the incoming nucleophile [7] [12]. The energy barrier for this process is substantially higher than for other alkyl halides, resulting in reaction rates that are orders of magnitude slower [4] [9].

| Mechanism | Kinetics | Preferred Substrate | Stereochemistry | Rate-determining Step | Reactivity Order (halides) |

|---|---|---|---|---|---|

| SN2 | Second-order | Primary halides | Inversion (Walden inversion) | Concerted substitution | I > Br > Cl >> F |

| SN1 | First-order | Tertiary halides | Racemization | Carbocation formation | I > Br > Cl >> F |

The thermodynamic driving force for nucleophilic substitution reactions involving 1-fluoroheptane is often unfavorable due to the stability of the carbon-fluorine bond [14] [2]. Unlike other alkyl halides where the formation of more stable products provides thermodynamic favorability, the exceptional stability of the starting fluoroalkane frequently makes displacement reactions thermodynamically unfavorable [3] [15].

Nucleophile Selectivity and Reaction Conditions

The poor leaving group ability of fluoride necessitates the use of exceptionally strong nucleophiles and harsh reaction conditions for substitution reactions involving 1-fluoroheptane [16] [17]. Traditional nucleophiles such as hydroxide, cyanide, and ammonia exhibit minimal reactivity toward 1-fluoroheptane under standard conditions [18] [10]. Specialized organometallic reagents and Lewis acid activation are often required to facilitate carbon-fluorine bond cleavage [16] [12].

Recent developments in transition-metal-free carbon-fluorine bond activation have demonstrated that certain strong nucleophiles can effect substitution under specific conditions [13] [19]. These reactions typically require elevated temperatures, polar aprotic solvents, and extended reaction times to achieve meaningful conversion [16] [20].

Thermal Decomposition Pathways

Temperature-Dependent Decomposition Processes

The thermal decomposition of 1-fluoroheptane follows a multi-stage process characterized by distinct temperature regimes and decomposition pathways [21] [22]. Initial thermal decomposition occurs at temperatures between 400-500°C, where the molecular structure begins to undergo partial reorganization without complete carbon-fluorine bond cleavage [23] [24]. At these moderate temperatures, internal rearrangements and minor structural modifications may occur, but the primary carbon-fluorine bonds remain largely intact [22] [25].

| Temperature Range (°C) | Process | Products Formed | Energy Requirements |

|---|---|---|---|

| 400-500 | Initial decomposition onset | Various fluorocarbons | Moderate |

| 500-619 | C-F bond cleavage begins | CF2, CF3 radicals | High |

| 619-780 | Major decomposition products | Smaller fluoroalkanes | Very high |

| 780-1000 | Complete thermal breakdown | Carbon, metal fluorides | Extreme |

Carbon-Fluorine Bond Cleavage Mechanisms

Significant carbon-fluorine bond cleavage in 1-fluoroheptane begins at temperatures exceeding 500°C, where homolytic dissociation becomes thermodynamically favorable [22] [25]. The decomposition proceeds through radical-mediated pathways, with the initial step involving the homolytic cleavage of the carbon-fluorine bond to generate fluorine atoms and alkyl radicals [26] [27]. These primary decomposition products subsequently undergo secondary reactions including hydrogen abstraction, radical recombination, and carbon-carbon bond scission [22] [25].

The mechanism of thermal decomposition involves the formation of fluorinated radical intermediates, including difluoromethyl (CF2) and trifluoromethyl (CF3) radicals, which serve as key intermediates in the decomposition cascade [25] [26]. These reactive species can participate in various secondary reactions, including abstraction reactions with remaining organic material and recombination to form smaller fluorocarbon fragments [22] [27].

Product Distribution and Decomposition Kinetics

The product distribution from thermal decomposition of 1-fluoroheptane depends strongly on temperature, heating rate, and atmospheric conditions [21] [22]. At moderate decomposition temperatures (500-650°C), the primary products include shorter-chain fluoroalkanes, hydrogen fluoride, and various fluorocarbon fragments [25] [26]. Complete thermal breakdown at temperatures exceeding 780°C results in the formation of elemental carbon, hydrogen fluoride, and in the presence of metal-containing materials, metal fluorides [21] [28].

Kinetic studies of fluoroalkane thermal decomposition indicate that the rate-determining step involves the initial carbon-fluorine bond homolysis [22] [25]. The activation energy for this process is exceptionally high, reflecting the strength of the carbon-fluorine bond and explaining the elevated temperatures required for significant decomposition [26] [27]. The decomposition follows first-order kinetics with respect to the fluoroalkane concentration, consistent with unimolecular bond dissociation as the primary initiation step [22] [29].

Halogen Exchange Reactions in Alkane Systems

Fluorine-Chlorine Exchange Mechanisms

Halogen exchange reactions involving 1-fluoroheptane represent a specialized class of substitution reactions wherein the fluorine atom is replaced by another halogen [16] [17]. The fluorine-chlorine exchange process requires specialized catalytic systems due to the exceptional stability of the carbon-fluorine bond [17] [32]. Titanocene dihalides in combination with trialkylaluminum reagents have been demonstrated to effectively catalyze the conversion of 1-fluoroheptane to the corresponding chloroalkane under mild conditions [16] [17].

| Exchange Type | Catalyst Required | Conditions | Mechanism | Yield |

|---|---|---|---|---|

| F/Cl Exchange | Titanocene dihalides + AlR3 | Mild (room temperature) | Metal-mediated | Excellent (>90%) |

| F/Br Exchange | Titanocene dihalides + AlR3 | Mild (room temperature) | Metal-mediated | Excellent (>90%) |

| F/I Exchange | No catalyst needed | Ambient conditions | Direct halide displacement | Good (70-85%) |

The mechanism of titanocene-catalyzed halogen exchange involves the formation of reactive organometallic intermediates that facilitate carbon-fluorine bond activation [16] [17]. The titanocene catalyst coordinates to the fluoroalkane substrate, activating the carbon-fluorine bond toward nucleophilic attack by chloride species generated from polyhalomethane reagents [17] [20]. This catalytic approach circumvents the high energy barrier typically associated with direct nucleophilic displacement of fluoride [16] [33].

Fluorine-Bromine and Fluorine-Iodine Exchange

The fluorine-bromine exchange in 1-fluoroheptane follows a similar catalytic pathway to the chlorine exchange, requiring titanocene dihalide catalysts and trialkylaluminum co-catalysts [16] [17]. The reaction proceeds under mild conditions with excellent yields, demonstrating the versatility of the catalytic system for various halogen substitutions [17] [34]. The bromine exchange reactions typically exhibit slightly enhanced reactivity compared to chlorine exchange due to the increased nucleophilicity of bromide species [16] [35].

Fluorine-iodine exchange reactions in 1-fluoroheptane represent a unique case where catalytic assistance is not required [16] [17]. The thermodynamic driving force for fluoride displacement by iodide is sufficient to promote the exchange reaction under ambient conditions [33]. This enhanced reactivity reflects the superior nucleophilicity of iodide compared to other halides and the favorable thermodynamics of forming the more stable carbon-iodine bond [16] [20].

Mechanistic Considerations and Selectivity

The selectivity of halogen exchange reactions in 1-fluoroheptane is governed by the electronic and steric properties of the fluoroalkane substrate [16] [17]. Primary fluoroalkanes such as 1-fluoroheptane exhibit excellent selectivity for halogen exchange at the terminal carbon position, with minimal competing reactions or rearrangement processes [17] [33]. The linear alkyl chain provides optimal access for the catalytic system while minimizing steric interference [16] [20].

Computational studies suggest that the halogen exchange mechanism involves frontside nucleophilic attack by the incoming halide on the activated carbon-fluorine bond [12] [36]. This mechanism contrasts with traditional SN2 displacement, where backside attack is preferred, highlighting the unique nature of metal-catalyzed carbon-fluorine bond activation [16] [13]. The altered mechanistic pathway enables efficient exchange reactions that would be kinetically unfavorable under traditional nucleophilic substitution conditions [17] [33].

Synthetic Applications and Limitations

Halogen exchange reactions provide a valuable synthetic route for converting readily available fluoroalkanes into more reactive halogenated analogues [16] [17]. The transformation of 1-fluoroheptane to corresponding chloro, bromo, or iodo derivatives enables access to compounds that can undergo subsequent functionalization reactions [20] [34]. This approach is particularly valuable in synthetic chemistry where fluoroalkanes serve as stable precursors to more reactive intermediates [17] [33].

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant